[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

Catalog No.
S13959338
CAS No.
M.F
C20H18F4N2O7
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluo...

Product Name

[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

Molecular Formula

C20H18F4N2O7

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C20H18F4N2O7/c1-9-3-5-11(6-4-9)18(29)31-8-13-14(21)15(32-10(2)27)17(33-13)26-7-12(20(22,23)24)16(28)25-19(26)30/h3-7,13-15,17H,8H2,1-2H3,(H,25,28,30)/t13-,14-,15-,17-/m1/s1

InChI Key

PGWKJLSXHOQROZ-KCYZZUKISA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F

The compound [(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a pyrimidine core substituted with trifluoromethyl and dioxo functionalities, alongside a fluorinated oxolane ring. The presence of an acetyloxy group and a methylbenzoate moiety contributes to its chemical diversity, suggesting potential applications in medicinal chemistry.

The chemical reactivity of this compound can be understood through its functional groups:

  • Esterification: The methylbenzoate component can undergo hydrolysis to yield benzoic acid and methanol.
  • Nucleophilic Substitution: The acetyloxy group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Fluorine Chemistry: The fluorine substituent may influence reactivity patterns, particularly in electrophilic aromatic substitutions or in reactions involving radical mechanisms.

These reactions are significant for understanding the compound's potential transformations in biological systems or synthetic pathways.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar frameworks have shown varied pharmacological effects, including:

  • Antitumor Activity: Many pyrimidine derivatives exhibit cytotoxic properties against cancer cell lines.
  • Antiviral Properties: Some compounds with trifluoromethyl groups have been noted for their antiviral activities.
  • Enzyme Inhibition: The presence of specific functional groups may enable the compound to interact with enzymes, potentially serving as an inhibitor or modulator.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to assess the biological activity spectrum based on the molecular structure .

The synthesis of this compound may involve several steps:

  • Synthesis of the Pyrimidine Core: Starting from appropriate precursors, the pyrimidine ring can be constructed through condensation reactions.
  • Formation of the Oxolane Ring: This could involve cyclization reactions, potentially using carbohydrate-derived starting materials.
  • Functionalization: The introduction of the acetyloxy and methylbenzoate groups might be achieved through esterification and acylation reactions.

Each step would require optimization to ensure high yields and purity of the final product.

This compound holds promise in various fields:

  • Pharmaceuticals: Its unique structure suggests potential as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: The fluorinated components may impart desirable properties for materials used in coatings or electronics.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In vitro Assays: To evaluate cytotoxicity and enzyme inhibition.
  • Metabolic Profiling: To study how the compound is metabolized within organisms.

These studies help elucidate the pharmacokinetics and pharmacodynamics associated with the compound.

Several compounds share structural similarities with [(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate. Notable examples include:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine base with fluorineAnticancer
TrifluridineFluorinated pyrimidineAntiviral
MethotrexateFolate analogAntimetabolite

The uniqueness of the target compound lies in its combination of a trifluoromethyl-substituted pyrimidine and a fluorinated oxolane ring, which may enhance its selectivity and potency compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

474.10501357 g/mol

Monoisotopic Mass

474.10501357 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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